![molecular formula C11H18N2O B12608688 N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide CAS No. 918638-01-4](/img/structure/B12608688.png)
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is a chemical compound that features a piperidine ring attached to a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide can be achieved through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to afford high yields of the desired product in shorter reaction times .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions aligns with green chemistry principles, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the additional prop-2-enamide group.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of the prop-2-enamide group.
(E)-1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a longer carbon chain .
Uniqueness
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is unique due to its combination of a piperidine ring and a prop-2-enamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918638-01-4 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C11H18N2O/c1-3-10(12-11(14)4-2)13-8-6-5-7-9-13/h3-4,10H,1-2,5-9H2,(H,12,14) |
Clé InChI |
PZWIZYWXTCAEKU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(NC(=O)C=C)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


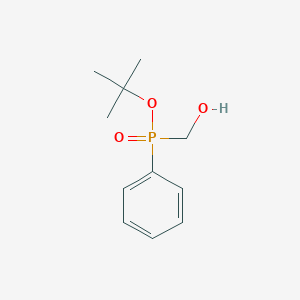


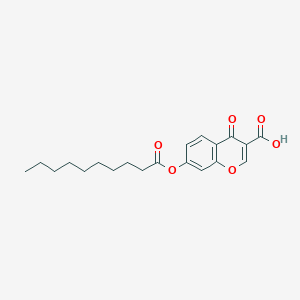

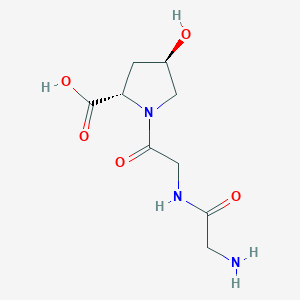
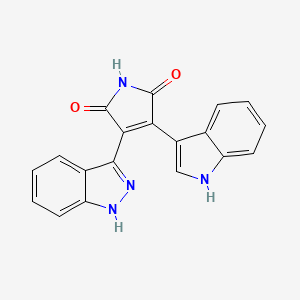
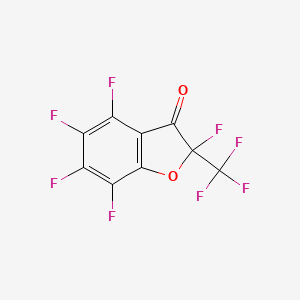
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
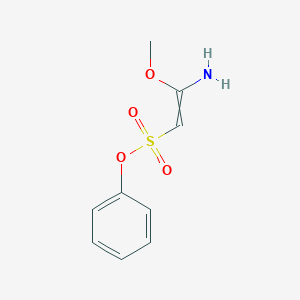
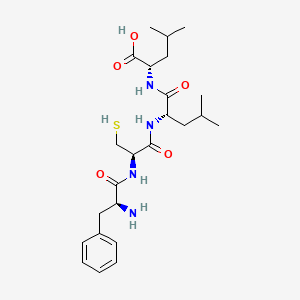

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
